

Physical and chemical properties of 4-bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindoline

Cat. No.: B567688

[Get Quote](#)

An In-depth Technical Guide to 4-bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-bromo-3,3-dimethylindoline**. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with predicted data and comparative analysis of structurally similar compounds. It includes summarized quantitative data, detailed experimental protocols for characterization, and visualizations of a proposed synthetic and analytical workflow, alongside a hypothetical biological signaling pathway, to support further research and application in drug development and chemical synthesis.

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with important biological activities. The introduction of substituents, such as a bromine atom and dimethyl groups, can significantly modulate the physicochemical properties and pharmacological effects of the indoline scaffold. **4-bromo-3,3-dimethylindoline** is a substituted indoline of interest for synthetic chemistry and

potential applications in medicinal chemistry. This guide aims to consolidate the known and predicted information about this compound.

Physical and Chemical Properties

Direct experimental data for **4-bromo-3,3-dimethylindoline** is scarce in publicly accessible literature. The following tables summarize the available information for the target compound, alongside data for structurally related analogs—4-bromoindole and 3,3-dimethylindoline—to provide context and allow for informed predictions.

Table 1: General and Physical Properties

Property	4-bromo-3,3-dimethylindoline	4-bromoindole (Analog)	3,3-dimethylindoline (Analog)
Molecular Formula	C ₁₀ H ₁₂ BrN	C ₈ H ₆ BrN ^[1]	C ₁₀ H ₁₃ N ^[2]
Molecular Weight	226.11 g/mol	196.04 g/mol ^[1]	147.22 g/mol
CAS Number	1227418-26-9 ^[3]	52488-36-5 ^[1]	1914-02-9 ^[4]
Appearance	Not Reported	Pale yellow to brown solid ^[5]	Not Reported
Boiling Point	Not Reported	283-285 °C ^{[1][6]}	Not Reported
Melting Point	Not Reported	Not Available	Not Reported
Density	Not Reported	1.563 g/mL at 25 °C ^[1]	Not Reported
Solubility	Not Reported	Slightly soluble in water; soluble in ethanol and acetone. ^[5]	Not Reported
Refractive Index	Not Reported	n _{20/D} 1.655 ^[1]	Not Reported

Table 2: Predicted Spectroscopic Data

Note: The following data are predicted and should be confirmed by experimental analysis.

Spectroscopic Data	Predicted Values for 4-bromo-3,3-dimethylindoline
¹ H NMR	Peaks expected in the aromatic region (δ 6.5-7.5 ppm) for the benzene ring protons, a singlet for the N-H proton, a singlet for the methylene (CH_2) protons, and a singlet for the two methyl (CH_3) groups.
¹³ C NMR	Signals expected for aromatic carbons, two quaternary carbons (one attached to the bromine and one gem-dimethyl), one methylene carbon, and one methyl carbon signal.
Mass Spectrum (EI)	Molecular ion peaks (M^+) expected at m/z 225 and 227 in an approximate 1:1 ratio due to the presence of ^{79}Br and ^{81}Br isotopes. Fragmentation may involve the loss of a methyl group ($[\text{M}-15]^+$) or the bromine atom ($[\text{M}-79/81]^+$).
IR Spectroscopy	Characteristic peaks expected for N-H stretching (around 3300-3500 cm^{-1}), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm^{-1}), C=C stretching of the aromatic ring (around 1450-1600 cm^{-1}), and C-N stretching (around 1250-1350 cm^{-1}).

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of **4-bromo-3,3-dimethylindoline**.

Proposed Synthesis

A plausible synthetic route could involve the bromination of 3,3-dimethylindoline.

Materials:

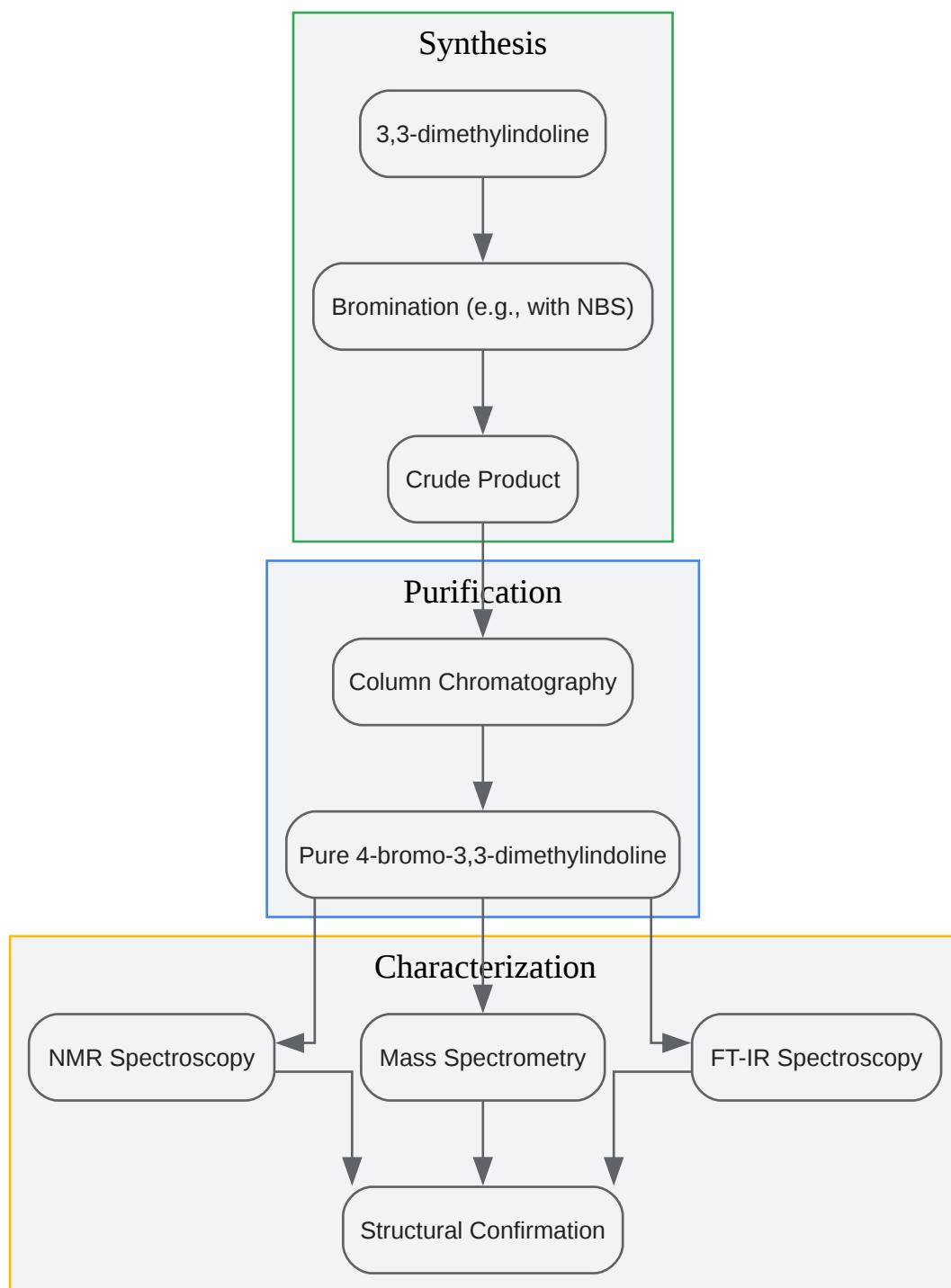
- 3,3-dimethylindoline
- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable solvent)
- Round-bottom flask
- Magnetic stirrer
- Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, sodium sulfate, silica gel for chromatography)

Procedure:

- Dissolve 3,3-dimethylindoline in a suitable solvent like acetonitrile in a round-bottom flask.
- Cool the solution in an ice bath.
- Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and perform an aqueous workup.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization Protocols

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz NMR spectrometer.
- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Chemical shifts should be referenced to the residual solvent peak or an internal

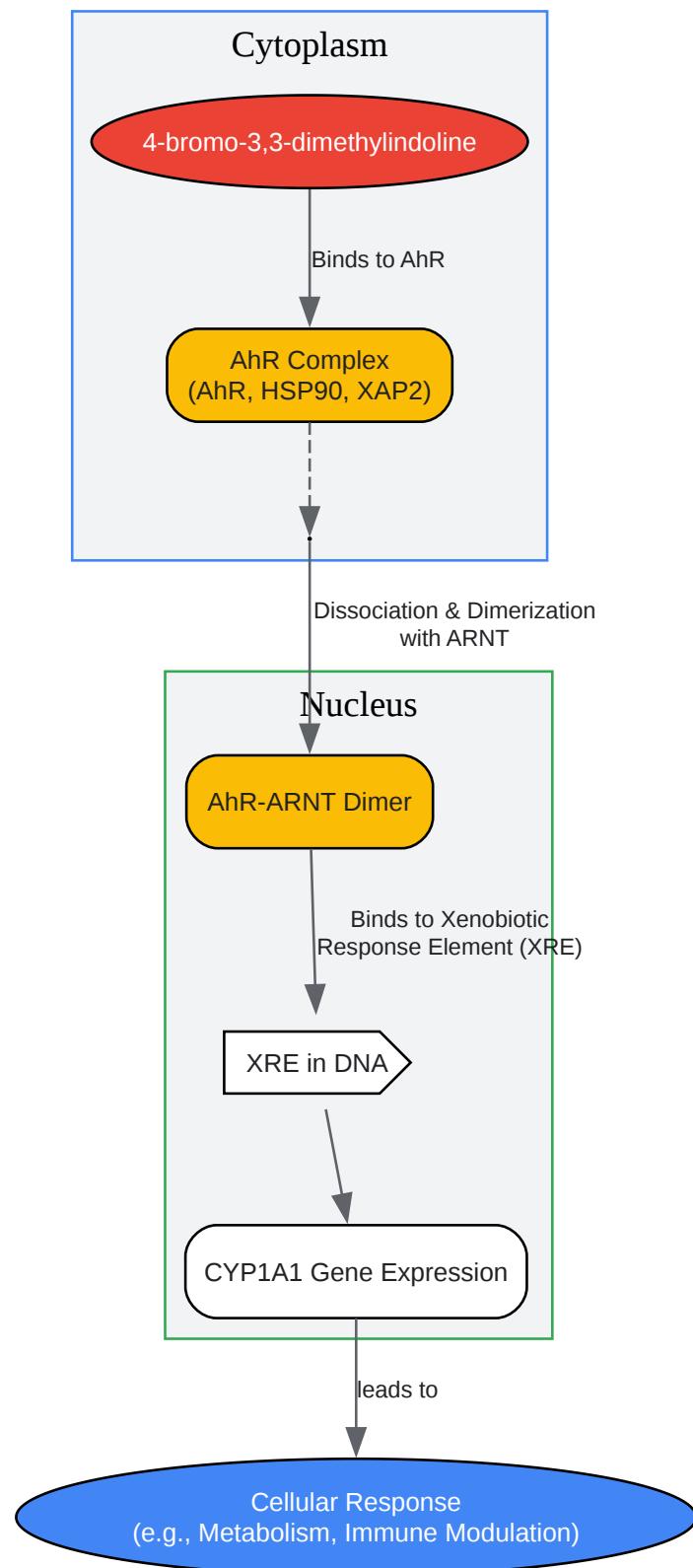

standard (e.g., TMS).

- Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS). Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation patterns to support structural elucidation.

Visualization of Workflows and Pathways

Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **4-bromo-3,3-dimethylindoline**.



[Click to download full resolution via product page](#)

Synthetic and Analytical Workflow

Hypothetical Biological Signaling Pathway

While no specific biological activity has been reported for **4-bromo-3,3-dimethylindoline**, other bromo-indole derivatives have been shown to interact with various cellular signaling pathways, including those involved in cancer and immune response.^{[3][7]} For instance, indole compounds can act as ligands for the Aryl Hydrocarbon Receptor (AhR), which is involved in regulating the expression of genes such as CYP1A1.^{[7][8]} The following diagram illustrates a hypothetical signaling pathway where a bromo-indoline derivative could act as an AhR agonist.

[Click to download full resolution via product page](#)

Hypothetical AhR Signaling Pathway

Conclusion

4-bromo-3,3-dimethylindoline is a compound with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational set of information, including predicted properties and generalized experimental protocols, to aid researchers in their work with this molecule. The provided workflows and hypothetical pathway are intended to serve as a starting point for experimental design and hypothesis generation. Further experimental validation of the data presented here is essential for a complete understanding of the properties and potential applications of **4-bromo-3,3-dimethylindoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
- 2. 3,3-Dimethylindoline | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,3-Dimethylindoline | 1914-02-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. georganics.sk [georganics.sk]
- 7. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 4-bromo-3,3-dimethylindoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567688#physical-and-chemical-properties-of-4-bromo-3,3-dimethylindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com